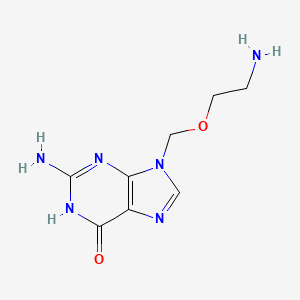
9-((2-Aminoethoxy)methyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2-Aminoethoxy)methyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to guanine, one of the four nucleobases in the nucleic acids DNA and RNA. Its unique structure allows it to interact with nucleic acids in a way that can be harnessed for various scientific and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Aminoethoxy)methyl)guanine typically involves the reaction of guanine with 2-aminoethanol. One common method includes the protection of the amino group of guanine, followed by the reaction with 2-aminoethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation to ensure high purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 9-((2-Aminoethoxy)methyl)guanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted guanine analogs .
Applications De Recherche Scientifique
9-((2-Aminoethoxy)methyl)guanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in nucleic acid chemistry.
Biology: The compound is employed in studies of DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various biochemical assays
Mécanisme D'action
The mechanism of action of 9-((2-Aminoethoxy)methyl)guanine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets viral DNA polymerases and cellular enzymes involved in nucleic acid synthesis, leading to the termination of DNA chain elongation .
Comparaison Avec Des Composés Similaires
Acyclovir: Another guanine analog used as an antiviral agent.
Ganciclovir: Similar in structure and used to treat cytomegalovirus infections.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability
Uniqueness: 9-((2-Aminoethoxy)methyl)guanine is unique due to its specific modifications that enhance its binding affinity and specificity for nucleic acids. These modifications allow it to be used in a broader range of applications compared to other guanine analogs .
Propriétés
Numéro CAS |
79353-04-1 |
|---|---|
Formule moléculaire |
C8H12N6O2 |
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
2-amino-9-(2-aminoethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H12N6O2/c9-1-2-16-4-14-3-11-5-6(14)12-8(10)13-7(5)15/h3H,1-2,4,9H2,(H3,10,12,13,15) |
Clé InChI |
BKUQORFZMZLJRL-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1COCCN)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)
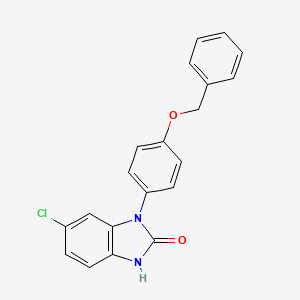
![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
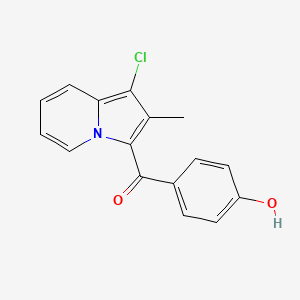
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
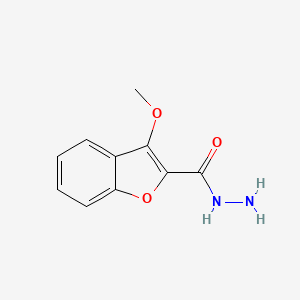

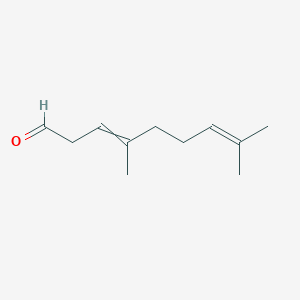
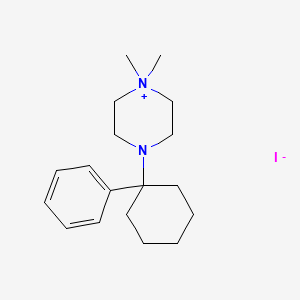

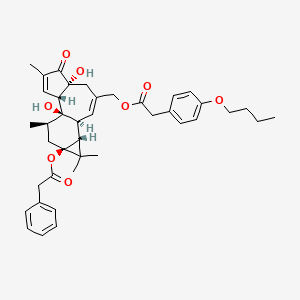
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

